molecular formula C20H16ClN5O B6056427 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide

1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide

Cat. No. B6056427
M. Wt: 377.8 g/mol
InChI Key: IULPPQSYKKVLLU-FSJBWODESA-N
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Description

1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide, also known as CIPHC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CIPHC belongs to the class of hydrazide derivatives and has been reported to exhibit potent pharmacological activities against various diseases.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide has been reported to inhibit the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and repair. 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide has also been shown to inhibit the activation of NF-κB, which is a transcription factor involved in the regulation of immune responses and inflammation. Furthermore, 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. Furthermore, 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide has been reported to exhibit antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent pharmacological activities against various diseases. However, 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide also has some limitations for lab experiments. It is relatively unstable and can degrade quickly under certain conditions. Furthermore, 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide has low solubility in water, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for the research on 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide. One potential direction is to investigate its use as a diagnostic agent for various diseases. Another direction is to explore its potential as a drug candidate for the treatment of cancer, bacterial and fungal infections, and inflammatory diseases. Additionally, the mechanism of action of 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide needs to be further elucidated to understand its pharmacological activities better. Finally, the optimization of the synthesis method and the development of more stable analogs of 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide can enhance its potential for therapeutic applications.
Conclusion
In conclusion, 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide is a promising chemical compound that exhibits potent pharmacological activities against various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide have been discussed in this paper. Further research on 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide can lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide involves the reaction of 4-chlorobenzyl hydrazine with 1H-indole-3-carbaldehyde in the presence of pyrazole-3-carboxylic acid hydrazide. The reaction is carried out in a solvent mixture of ethanol and water, and the product is obtained in high yield after purification by recrystallization. The chemical structure of 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent anticancer, antitumor, antifungal, antibacterial, and antiviral activities. 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide has also been shown to possess antioxidant, anti-inflammatory, and analgesic properties. In addition, 1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide has been investigated for its potential use as a diagnostic agent for various diseases.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(E)-1H-indol-3-ylmethylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c21-16-7-5-14(6-8-16)13-26-10-9-19(25-26)20(27)24-23-12-15-11-22-18-4-2-1-3-17(15)18/h1-12,22H,13H2,(H,24,27)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULPPQSYKKVLLU-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=NN(C=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-3-carbohydrazide

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